
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate
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Overview
Description
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate is a chemical compound with the molecular formula C7H14N3O2S*Na. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate typically involves the reaction of 2,2-dimethyl-1-methylthiocarbamoylhydrazine with a suitable propionate derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding hydrazine derivatives.
Substitution: Formation of substituted thiocarbamoylhydrazino derivatives.
Scientific Research Applications
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)butyrate
- Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)acetate
Uniqueness
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate stands out due to its specific structural features, which confer unique reactivity and properties. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity .
Biological Activity
Chemical Structure and Properties
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate is a hydrazine derivative with a unique thiocarbamoyl group. Its molecular formula is C₉H₁₈N₂NaOS, and it exhibits properties that make it suitable for various biological applications.
The biological activity of this compound primarily stems from its ability to interact with various biological pathways. It has been shown to exhibit:
- Antimicrobial Properties : Effective against a range of pathogenic microorganisms.
- Herbicidal Activity : Inhibits the growth of specific plant species, making it useful in agricultural applications.
- Potential Anticancer Effects : Preliminary studies suggest it may induce apoptosis in certain cancer cell lines.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. -
Herbicidal Application :
In agricultural trials, this compound was applied to control weed species in cereal crops. Results indicated a 70% reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide. -
Anticancer Research :
A preliminary investigation into its anticancer properties involved treating human cancer cell lines with varying concentrations of the compound. Results showed a dose-dependent increase in cell death, suggesting further exploration into its mechanisms could be warranted.
Table 1: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 75 µg/mL |
Candida albicans | 100 µg/mL |
Table 2: Herbicidal Efficacy
Treatment | Weed Biomass Reduction (%) |
---|---|
Control | 0 |
Sodium Compound (100 µg/mL) | 70 |
Sodium Compound (200 µg/mL) | 85 |
Table 3: Anticancer Activity
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 15 |
Properties
CAS No. |
96804-17-0 |
---|---|
Molecular Formula |
C7H14N3NaO2S |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
sodium;3-[dimethylamino(methylcarbamothioyl)amino]propanoate |
InChI |
InChI=1S/C7H15N3O2S.Na/c1-8-7(13)10(9(2)3)5-4-6(11)12;/h4-5H2,1-3H3,(H,8,13)(H,11,12);/q;+1/p-1 |
InChI Key |
OFRWHUIQCHWZKZ-UHFFFAOYSA-M |
Canonical SMILES |
CNC(=S)N(CCC(=O)[O-])N(C)C.[Na+] |
Origin of Product |
United States |
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